molecular formula C16H19NO5 B13819633 5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one

5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one

Cat. No.: B13819633
M. Wt: 305.32 g/mol
InChI Key: MOCVYVBNJQIVOV-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one, commonly known as Rohitukine, is a chromone alkaloid with a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of 305.32 g/mol . Structurally, it features a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a methyl group at position 2, and a piperidinyl moiety at position 8 with specific (3R,4S) stereochemistry. Rohitukine has garnered attention for its cyclin-dependent kinase (CDK) inhibitory activity, which underpins its exploration in cancer therapy .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one

InChI

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m1/s1

InChI Key

MOCVYVBNJQIVOV-RNCFNFMXSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@@H]3CCN(C[C@@H]3O)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C

Origin of Product

United States

Preparation Methods

Preparation of the Chromone Core

The chromone core with 5,7-dihydroxy and 2-methyl substitutions can be synthesized via classical chromone synthesis methods such as the Baker–Venkataraman rearrangement or Pechmann condensation, starting from appropriately substituted phenols and β-ketoesters. The hydroxyl groups at positions 5 and 7 are typically introduced by using dihydroxy-substituted phenols as starting materials.

Synthesis of the Chiral Piperidine Moiety

The (3R,4S)-3-hydroxy-1-methylpiperidin-4-yl substituent is a key chiral building block. Preparation methods include:

  • Chiral pool synthesis from naturally occurring amino alcohols or chiral piperidine derivatives.
  • Asymmetric synthesis using chiral catalysts or auxiliaries to install the hydroxy group stereoselectively.
  • Protection strategies such as Boc-protection of amines during intermediate steps to facilitate selective functional group transformations.

For example, tert-butyl 4-hydroxy-4-((2,2,2-trifluoroacetamido)methyl)piperidine-1-carboxylate has been synthesized by reacting t-butyl-4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate with ethyl 2,2,2-trifluoroacetate in tetrahydrofuran at 70 °C for 6 hours, using DMAP as a catalyst. This intermediate is purified by flash chromatography with yields around 84%.

Coupling of the Piperidine to the Chromone

The coupling of the chiral piperidine substituent to the chromone core at the 8-position can be achieved through nucleophilic substitution or via transition-metal catalyzed cross-coupling reactions, depending on the functional groups present on the chromone intermediate.

  • The hydroxy group on the piperidine may require protection/deprotection steps to avoid side reactions.
  • The coupling step typically requires mild conditions to preserve stereochemistry and avoid decomposition of sensitive groups.

Purification and Characterization

  • Purification is commonly done by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).
  • Final compounds are characterized by NMR, MS, and chiral HPLC to confirm structure and stereochemistry.

Data Table Summarizing Key Preparation Steps

Step Intermediate/Compound Reaction Conditions Yield (%) Notes
1 Chromone core synthesis (5,7-dihydroxy-2-methylchromen-4-one) Baker–Venkataraman rearrangement or Pechmann condensation; acidic or basic catalysis Variable (60-80%) Starting from dihydroxyphenols and β-ketoesters
2 Chiral piperidine intermediate (e.g., Boc-protected hydroxy-methylpiperidine) Reaction of t-butyl-4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate with ethyl 2,2,2-trifluoroacetate; DMAP catalyst; THF; 70 °C; 6 h 84% Protecting group strategy for amine functionality
3 Coupling of piperidine to chromone Nucleophilic substitution or cross-coupling under mild conditions 50-75% Stereochemistry preservation critical
4 Final deprotection and purification Silica gel chromatography; solvent gradients (hexane/ethyl acetate) >90% purity Confirmed by NMR, MS, chiral HPLC

Research Discoveries and Advances

  • The compound is a structural analog of rohitukine, which has been extensively studied for its biological activities including cyclin-dependent kinase inhibition and anticancer potential.
  • Synthetic methods have evolved to incorporate chemoenzymatic approaches and microwave-assisted solid-phase synthesis for related chromone derivatives and peptides, suggesting potential for future adaptations in this compound's synthesis.
  • The stereochemical control of the piperidine substituent is crucial, with enantiomeric purity affecting biological activity.
  • Recent advances in protecting group chemistry and catalytic asymmetric synthesis have improved yields and selectivity in preparing the chiral hydroxy-piperidine moiety.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the chromen-4-one core may produce dihydrochromen derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. Studies have shown that it effectively scavenges free radicals, thus protecting cellular components from oxidative damage .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to inhibit neuroinflammation and promote neuronal survival in vitro .
  • Potential Anticancer Activity
    • Preliminary studies suggest that 5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one may induce apoptosis in cancer cells. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Alzheimer's Disease Model
    • In a study involving a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .
  • Parkinson's Disease Research
    • Another investigation focused on the neuroprotective effects against dopaminergic neuron degeneration. The results indicated that the compound significantly reduced neuronal loss and improved motor function in treated animals .

Biochemical Applications

  • Enzyme Modulation
    • This compound has shown potential in modulating enzymes involved in metabolic pathways related to inflammation and oxidative stress. It may serve as a lead compound for developing new therapeutic agents targeting these pathways .
  • Drug Development
    • Given its diverse biological activities, this compound is being explored as a candidate for drug development aimed at treating various conditions including neurodegenerative diseases and cancers .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antioxidant ActivityScavenges free radicals; protects cells from oxidative stressEffective in reducing oxidative damage
NeuroprotectionInhibits neuroinflammation; promotes neuronal survivalImproved cognitive function in Alzheimer's model
Anticancer ActivityInduces apoptosis; inhibits proliferationReduces cancer cell viability
Enzyme ModulationModulates enzymes related to inflammationPotential lead for therapeutic agents

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chromen-4-one core play crucial roles in its biological activities. The compound may interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Flavopiridol (Alvocidib)

Flavopiridol (2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one) is a semi-synthetic derivative of Rohitukine. Key differences include:

  • Structural modifications : A 2-chlorophenyl group replaces the methyl group at position 2, and the piperidinyl stereochemistry is inverted to (3S,4R) .
  • Pharmacological activity: Flavopiridol inhibits a broad spectrum of CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9), inducing cell cycle arrest (G₁ and G₂ phases) and transcription suppression.
  • Clinical trials : Advanced to Phase II trials for solid tumors but showed low clinical activity, leading to discontinuation in 2012 .
Parameter Rohitukine Flavopiridol
Molecular Formula C₁₆H₁₉NO₅ C₂₁H₂₀ClNO₅
Molecular Weight 305.32 g/mol 401.84 g/mol
Key Substituents 2-methyl, (3R,4S)-piperidinyl 2-(2-chlorophenyl), (3S,4R)-piperidinyl
CDK Inhibition Spectrum Narrow (e.g., CDK9) Broad (CDK1, 2, 4, 6, 7, 9)
Clinical Status Preclinical Phase II (discontinued)
Selectivity Index* Not reported CC₅₀/EC₅₀ > 10 in vitro

Voruciclib

Voruciclib (2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one) is a synthetic CDK inhibitor with a pyrrolidinyl moiety instead of piperidinyl.

  • Structural distinctions : A trifluoromethylphenyl group at position 2 and a hydroxymethyl-pyrrolidine ring enhance solubility and target affinity .
  • Activity : Potent CDK9 inhibitor with improved pharmacokinetic profiles compared to Flavopiridol, currently under investigation for hematologic malignancies .

Orientin (Luteolin-8-C-glucoside)

Orientin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one) is a flavonoid C-glycoside.

  • Structural contrast : Replaces the piperidinyl group with a glucose moiety, enhancing water solubility .
  • Bioactivity : Exhibits antioxidant, anti-inflammatory, and antiviral properties but lacks CDK inhibitory activity .

Other Chromone Derivatives

  • Rohitukine Analogues (e.g., 5,7-dihydroxy-8-[3-hydroxy-1-methylpiperidin-4-yl]-4H-chromen-4-ones): Modified for enhanced CDK9 inhibition and apoptosis induction (e.g., 40% apoptosis at 1 μM in MV4-11 cells) .

Key Research Findings and Trends

Stereochemistry Impact : The (3R,4S) configuration in Rohitukine vs. (3S,4R) in Flavopiridol significantly affects CDK selectivity and metabolic stability .

Substituent Optimization : Chlorophenyl (Flavopiridol) and trifluoromethylphenyl (Voruciclib) groups enhance target binding but may reduce solubility .

Glycosylation Effects : Glycosylated derivatives like Orientin lose kinase inhibition but gain antioxidant activity .

Biological Activity

5,7-Dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one (commonly referred to as the compound) is a synthetic derivative of chromone, characterized by its unique piperidine substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant properties, neuroprotective effects, and implications in various disease models.

Chemical Structure and Properties

The compound has the following structural formula:

C16H19O5\text{C}_{16}\text{H}_{19}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight367.4 g/mol
CAS Number849727-88-4
Purity97%
Melting PointNot specified

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing IC50 values of 15 µM and 20 µM, respectively. This suggests a strong potential for use in formulations aimed at combatting oxidative damage associated with aging and various diseases .

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell lines. The mechanism appears to involve modulation of intracellular calcium levels and inhibition of apoptotic pathways. In a recent animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Anti-inflammatory Properties

The compound has also been shown to exhibit anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory disorders .

Case Study 1: Neuroprotection in Alzheimer’s Model

In a controlled study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with the compound for eight weeks resulted in:

  • Cognitive Improvement : Enhanced performance in the Morris water maze test.
  • Pathological Changes : Significant reduction in amyloid plaques as assessed by histological staining.

Case Study 2: Antioxidant Efficacy in Diabetic Rats

A study involving diabetic rat models treated with the compound showed:

  • Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
  • Histopathological Analysis : Improved pancreatic islet morphology compared to untreated controls.

Q & A

Q. Example Reaction Table :

StepReaction TypeReagents/ConditionsPurpose
1Core Formation2-Methylresorcinol, Ethyl acetoacetate, H2SO4 (80°C)Chromenone skeleton
2Piperidine Attachment(3R,4S)-3-hydroxy-1-methylpiperidine, DCC/DMAP, DCMSide-chain functionalization
3DeprotectionHCl/MeOH (reflux)Hydroxy group regeneration

Basic: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Temperature Control : Low temperatures (−20°C) to minimize side reactions during sensitive steps (e.g., nitro reductions).
  • Purification Techniques : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area normalization).
  • NMR : 1H/13C NMR (DMSO-d6) to confirm regiochemistry (e.g., hydroxy group positions at C5/C7) and stereochemistry of the piperidine moiety.
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+) and isotopic pattern .

Q. Example Analytical Parameters :

TechniqueParametersKey Peaks/Results
1H NMR400 MHz, DMSO-d6δ 6.20 (s, H-6), δ 4.10 (m, piperidine H-3)
HPLCC18, 1.0 mL/min, 254 nmRetention time: 12.3 min, Purity: 97.2%

Advanced: How are crystallographic methods like SHELX employed to resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXD software is used for:

Structure Solution : Direct methods for phase determination in centrosymmetric space groups.

Refinement : Least-squares minimization to optimize bond lengths/angles, with hydrogen bonding networks validated via PLATON.

Handling Twinning : TWIN/BASF commands in SHELXL for twinned crystals.
Critical Parameters : R-factor (<0.05), residual electron density (<1.0 eÅ⁻³) .

Advanced: What computational approaches predict biological activity or structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : MOE or Schrödinger to correlate substituent effects (e.g., hydroxy groups) with activity.
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
    Validation : Cross-referencing with in vitro assays (e.g., IC50 values for kinase inhibition) .

Advanced: How are conflicting pharmacological data from in vitro vs. in vivo studies reconciled?

Methodological Answer:

  • Bioavailability Adjustments : Evaluate metabolic stability (e.g., liver microsome assays) to address discrepancies in activity.
  • Prodrug Design : Introduce ester prodrugs to enhance membrane permeability.
  • PK/PD Modeling : Non-compartmental analysis (NCA) to correlate plasma concentrations with efficacy .

Advanced: What strategies mitigate challenges in regioselective functionalization?

Methodological Answer:

  • Directing Groups : Use of ortho-directing groups (e.g., nitro) to control substitution patterns.
  • Microwave-Assisted Synthesis : Accelerate reactions to reduce competing pathways.
  • Protecting Group Strategy : Selective protection of C5/C7 hydroxy groups with TBSCl before modifying C8 .

Advanced: How are hygroscopic intermediates stabilized during synthesis?

Methodological Answer:

  • Lyophilization : Freeze-drying under vacuum for moisture-sensitive intermediates.
  • Inert Atmosphere : Schlenk line techniques for reactions/purification under argon.
  • Storage : Sealed vials with molecular sieves at −20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.